molecular formula C18H31NO4 B1238063 12-Nitro-9Z,12Z-octadecadienoic acid

12-Nitro-9Z,12Z-octadecadienoic acid

Cat. No. B1238063
M. Wt: 325.4 g/mol
InChI Key: ZYFTUIURWQWFKQ-QIAGQCQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Nitro-9Z,12Z-octadecadienoic acid is a lipid.

Scientific Research Applications

Nitric Oxide Signaling Transduction

12-Nitro-9Z,12Z-octadecadienoic acid plays a role in the aqueous decay and release of nitric oxide (·NO). It acts as a signaling mediator, functioning through both receptor-dependent mechanisms and by transducing the signaling actions of ·NO. This function is influenced by its distribution in hydrophobic versus aqueous environments (Schopfer et al., 2005).

Presence in Human Red Cell Membranes and Plasma Lipids

12-Nitro-9Z,12Z-octadecadienoic acid is present in human red cell membranes and plasma lipids, both as free and esterified species. It represents a significant pool of bioactive oxides of nitrogen in the vasculature, suggesting its role in basal oxidative and nitrating conditions in healthy humans (Baker et al., 2004).

Activation of Endothelial Heme Oxygenase 1 Expression

This compound potently activates endothelial heme oxygenase 1 (HO-1) expression. HO-1 upregulation is a response to inflammatory mediators and oxidative stress. The activation mechanism of HO-1 by 12-nitro-9Z,12Z-octadecadienoic acid is independent of the peroxisome proliferator-activated receptor gamma (PPARgamma), suggesting a NO-independent mechanism (Wright et al., 2006).

Impact on Epidermal Barrier in Human Keratinocytes

12-Nitro-9Z,12Z-octadecadienoic acid, along with other hydroxy fatty acids, impacts the barrier function of the skin. It has been found to disrupt the barrier function in human keratinocytes, indicating its role in skin health and potential relevance in conditions like inflammation or UV-B irradiation (Chiba et al., 2018).

Role in NRF2 Activation

12-Nitro-9Z,12Z-octadecadienoic acid activates the transcription factor NRF2, a key player in regulating antioxidant response. Its activation of NRF2 is independent of Keap1 cysteine 151, differentiating it from other Nrf2-activating electrophiles. This activation could influence gene expression and therapeutic actions of nitroalkenes (Kansanen et al., 2011).

properties

Product Name

12-Nitro-9Z,12Z-octadecadienoic acid

Molecular Formula

C18H31NO4

Molecular Weight

325.4 g/mol

IUPAC Name

(9Z,12E)-12-nitrooctadeca-9,12-dienoic acid

InChI

InChI=1S/C18H31NO4/c1-2-3-4-11-14-17(19(22)23)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,14H,2-8,10-11,13,15-16H2,1H3,(H,20,21)/b12-9-,17-14+

InChI Key

ZYFTUIURWQWFKQ-QIAGQCQHSA-N

Isomeric SMILES

CCCCC/C=C(\C/C=C\CCCCCCCC(=O)O)/[N+](=O)[O-]

SMILES

CCCCCC=C(CC=CCCCCCCCC(=O)O)[N+](=O)[O-]

Canonical SMILES

CCCCCC=C(CC=CCCCCCCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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